![molecular formula C18H17ClFN3O3S B4711278 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzenesulfonamide](/img/structure/B4711278.png)
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzenesulfonamide
Overview
Description
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzenesulfonamide, commonly known as CFTR corrector, is a small molecule that has been extensively studied for its therapeutic potential in cystic fibrosis.
Mechanism of Action
CFTR correctors work by binding to the CFTR protein and helping it to fold correctly. The CFTR protein is a complex molecule that consists of two main domains, the nucleotide-binding domain (NBD) and the regulatory domain (R domain). CFTR correctors bind to the NBD domain and stabilize the protein, allowing it to move to the cell surface and function properly.
Biochemical and Physiological Effects:
CFTR correctors have been shown to improve the function of the CFTR protein in cells derived from patients with cystic fibrosis. This leads to increased chloride transport across cell membranes, which helps to reduce the buildup of mucus in the lungs and other organs. CFTR correctors have also been shown to improve lung function in animal models of cystic fibrosis.
Advantages and Limitations for Lab Experiments
CFTR correctors have several advantages for lab experiments, including their small size, high potency, and specificity for the CFTR protein. However, there are also limitations to using CFTR correctors in lab experiments, including their limited solubility and potential for off-target effects.
Future Directions
There are several future directions for the development and application of CFTR correctors. These include the development of more potent and selective CFTR correctors, the identification of biomarkers for patient selection, and the evaluation of CFTR correctors in combination with other therapies. Additionally, CFTR correctors may have potential applications in other diseases that involve protein misfolding, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
CFTR correctors are a promising class of small molecules that have been extensively studied for their therapeutic potential in cystic fibrosis. These compounds work by targeting the underlying cause of cystic fibrosis, which is a mutation in the CFTR protein. CFTR correctors have several advantages for lab experiments, including their specificity and potency, but also have limitations related to their solubility and potential for off-target effects. There are several future directions for the development and application of CFTR correctors, including the development of more potent and selective compounds and the evaluation of their potential in other diseases.
Scientific Research Applications
CFTR correctors have been extensively studied for their therapeutic potential in cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR correctors work by targeting the underlying cause of cystic fibrosis, which is a mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR correctors help to restore the function of the CFTR protein, which regulates the transport of ions and water across cell membranes.
properties
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]-4-ethoxybenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3S/c1-2-26-14-6-8-15(9-7-14)27(24,25)22-13-10-21-23(11-13)12-16-17(19)4-3-5-18(16)20/h3-11,22H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSKKJPOZKQIRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.